Cas no 2034279-00-8 (3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole)

3-1-(2-Methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group and a 2-methylbenzoyl-pyrrolidinyl moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its rigid oxadiazole scaffold, which can enhance binding affinity and metabolic stability. The 2-methylbenzoyl group may influence lipophilicity and bioavailability, while the pyrrolidine ring offers conformational flexibility for target interactions. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of bioactive molecules. The compound’s stability under physiological conditions and compatibility with diverse reaction conditions underscore its applicability in drug discovery and material science.
3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole structure
2034279-00-8 structure
Product name:3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole
CAS No:2034279-00-8
MF:C20H19N3O2
MW:333.383764505386
CID:6599013
PubChem ID:119102462

3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole
    • F6524-2751
    • (2-methylphenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
    • (3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone
    • 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
    • AKOS026694319
    • 2034279-00-8
    • Inchi: 1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20(24)23-12-11-16(13-23)18-21-19(25-22-18)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3
    • InChI Key: HGBBKBZQMMPYEZ-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=NC(C2CN(C(C3C=CC=CC=3C)=O)CC2)=N1

Computed Properties

  • Exact Mass: 333.147726857g/mol
  • Monoisotopic Mass: 333.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2Ų
  • XLogP3: 3.5

3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6524-2751-3mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
3mg
$94.5 2023-09-08
Life Chemicals
F6524-2751-20μmol
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
20μmol
$118.5 2023-09-08
Life Chemicals
F6524-2751-1mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
1mg
$81.0 2023-09-08
Life Chemicals
F6524-2751-2mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
2mg
$88.5 2023-09-08
Life Chemicals
F6524-2751-50mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
50mg
$240.0 2023-09-08
Life Chemicals
F6524-2751-5mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
5mg
$103.5 2023-09-08
Life Chemicals
F6524-2751-40mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
40mg
$210.0 2023-09-08
Life Chemicals
F6524-2751-25mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
25mg
$163.5 2023-09-08
Life Chemicals
F6524-2751-15mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
15mg
$133.5 2023-09-08
Life Chemicals
F6524-2751-30mg
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
2034279-00-8
30mg
$178.5 2023-09-08

Additional information on 3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole

Comprehensive Overview of 3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole (CAS No. 2034279-00-8)

The compound 3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole (CAS No. 2034279-00-8) is a structurally unique heterocyclic molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its core structure combines a pyrrolidine ring with a 1,2,4-oxadiazole moiety, which is known for its bioisosteric properties and potential therapeutic applications. Researchers are particularly intrigued by its 2-methylbenzoyl substitution, which may enhance metabolic stability and target specificity.

In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in drug discovery and material science. The 1,2,4-oxadiazole scaffold, in particular, has been a focal point due to its versatility in modulating biological activity. This compound’s phenyl and pyrrolidin-3-yl groups further contribute to its lipophilicity, making it a candidate for central nervous system (CNS) drug development. Discussions on platforms like PubMed and ResearchGate often highlight its potential as a kinase inhibitor or GPCR modulator, aligning with trends in precision medicine.

From a synthetic chemistry perspective, CAS No. 2034279-00-8 exemplifies innovations in multi-step organic synthesis. Its preparation typically involves cyclization reactions between amidoximes and carboxylic acid derivatives, followed by selective functionalization. Laboratories optimizing such protocols frequently cite challenges in regioselectivity and yield improvement—topics widely searched in academic forums. The compound’s crystallinity and solubility profiles also make it a subject of formulation studies, especially for oral bioavailability enhancement.

Beyond pharmaceuticals, this compound’s oxadiazole ring has implications in agrochemical design, where its stability under environmental conditions is being evaluated. Patent databases reveal growing interest in derivatives of 3-1-(2-methylbenzoyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole for crop protection, addressing global concerns about pesticide resistance. Such applications resonate with sustainability-focused queries like “green chemistry in agrochemicals” or “low-toxicity pest control,” which dominate ecological research.

Analytical characterization of this compound employs techniques such as NMR spectroscopy, HPLC-MS, and X-ray diffraction, with data often shared in open-access journals to foster collaboration. Its thermodynamic properties (e.g., melting point, logP) are critical for QSAR modeling, a hot topic in AI-driven drug discovery. Notably, computational chemists frequently search for “molecular docking of oxadiazoles” to predict binding affinities, underscoring the intersection of experimental and in silico methods.

In conclusion, 2034279-00-8 represents a multifaceted compound with untapped potential across industries. Its structural hybridity and bioactive relevance position it at the forefront of modern chemistry, answering pressing needs in health and agriculture. As research evolves, this molecule may unlock breakthroughs in personalized therapeutics and sustainable crop solutions, making it a cornerstone of interdisciplinary innovation.

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